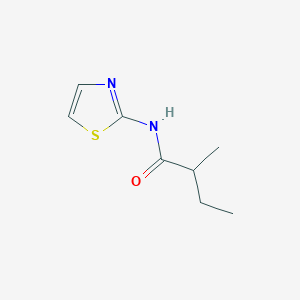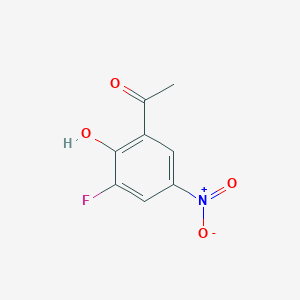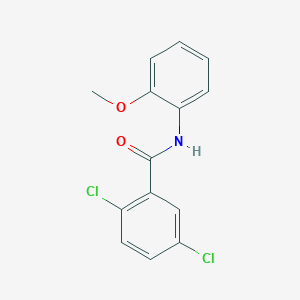
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that are widely used in the treatment of various bacterial infections. The incorporation of fluorine atoms into the quinolone structure can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with 1-phenyl-4(1H)-quinolone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones. Substitution reactions can lead to the formation of various functionalized quinolone derivatives.
科学研究应用
2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinolone derivatives.
Biology: It is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for bacterial infections.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The incorporation of fluorine atoms enhances the binding affinity of the compound to the target enzymes, increasing its potency.
相似化合物的比较
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethyl)-1-phenyl-4(1H)-quinolone
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether
Uniqueness
This compound is unique due to its specific structure, which combines the quinolone core with a tetrafluoroethyl group. This combination enhances its biological activity and stability compared to other similar compounds. The presence of multiple fluorine atoms also contributes to its unique chemical properties, such as increased lipophilicity and resistance to metabolic degradation.
属性
分子式 |
C17H11F4NO |
|---|---|
分子量 |
321.27 g/mol |
IUPAC 名称 |
1-phenyl-2-(1,1,2,2-tetrafluoroethyl)quinolin-4-one |
InChI |
InChI=1S/C17H11F4NO/c18-16(19)17(20,21)15-10-14(23)12-8-4-5-9-13(12)22(15)11-6-2-1-3-7-11/h1-10,16H |
InChI 键 |
XSLRHBBEGKCALV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)

![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)
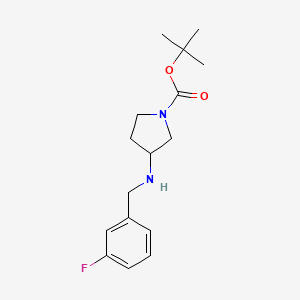
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
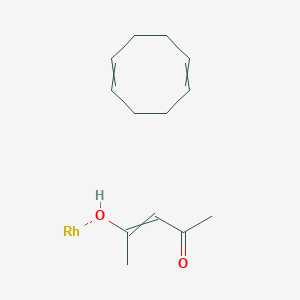
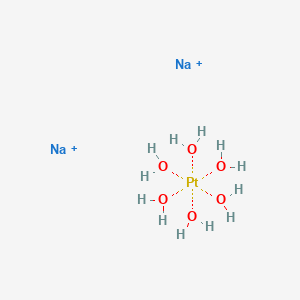
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
